molecular formula C5HBr2ClN2O2 B1428602 2,6-Dibromo-4-chloro-3-nitropyridine CAS No. 947144-60-7

2,6-Dibromo-4-chloro-3-nitropyridine

Cat. No.: B1428602
CAS No.: 947144-60-7
M. Wt: 316.33 g/mol
InChI Key: QRXWPXAALPTEFY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, the hydrogen atom at position 4 is replaced by a chlorine atom, and the hydrogen atom at position 3 is replaced by a nitro group

Scientific Research Applications

2,6-Dibromo-4-chloro-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

2-Nitropyridine, a similar compound, is classified as dangerous. It is fatal if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It is known that pyridine derivatives are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of imidazo[1,2-a]pyridine derivatives , which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Mode of Action

It is known that pyridine derivatives can undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the pyridine scaffold .

Biochemical Pathways

It is known that pyridine derivatives can undergo a variety of reactions, leading to the formation of various compounds . For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3052±370 °C and a predicted density of 2278±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

It is known that pyridine derivatives can undergo various reactions to form different compounds . These compounds can have various effects depending on their structure and the specific biochemical pathways they affect.

Action Environment

It is known that the compound is insoluble in water and slightly soluble in organic solvents such as ethanol and acetone. These properties may influence its action and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2,6-dibromo-4-chloro-3-nitro- typically involves multi-step reactions starting from pyridine. One common method includes the bromination of pyridine at positions 2 and 6, followed by chlorination at position 4, and finally nitration at position 3. The reaction conditions often involve the use of bromine, chlorine, and nitric acid as reagents, with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of pyridine, 2,6-dibromo-4-chloro-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Reduction: The major product is pyridine, 2,6-dibromo-4-chloro-3-amino-.

    Oxidation: Oxidation products may include pyridine N-oxide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2,6-dibromo-4-chloro-: Lacks the nitro group at position 3.

    Pyridine, 2,6-dibromo-3-nitro-: Lacks the chlorine atom at position 4.

    Pyridine, 4-chloro-3-nitro-: Lacks the bromine atoms at positions 2 and 6.

Uniqueness

2,6-Dibromo-4-chloro-3-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-4-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXWPXAALPTEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,6-Dibromo-4-amino-5-nitro-pyridine (3 g) was taken up in concentrated hydrochloric acid (20 mL) and cooled to 0° C. Sodium nitrite (3.5 g) was added and the reaction mixture was allowed to stir at 0° C. for 1 h. The ice bath was removed and the reaction allowed to warm to room temperature over 3 h, and was then quenched by the addition of ethyl acetate (50 mL) and water (100 mL). The organic layer was separated, dried over MgSO4 and filtered and evaporated in vacuo to a pale yellow oil, which was purified by column chromatography using 35:1 pentane:EtOAc as eluant to give the title compound (2.2 g) as a white solid.
Quantity
3 g
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Reaction Step One
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3.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-dibromo-3-nitro-pyridin-4-ylamine (6.5 g, 21.9 mmol) was suspended in concentrated HCl (100 mL) and cooled to 0° C., then sodium nitrite (7.5 g, 109 mmol) was added. There mixture was stirred for 30 minutes then warmed to room temperature. 100 mL of cooled water were added and the mixture was extracted with 100 mL of ethyl acetate. The organic layer was washed with 100 mL of water, dried over magnesium sulphate and the solvent was removed in vacuo to give 5.8 g of 2,6-dibromo-3-nitro-4-chloro pyridine as an orange oil. The oil was dissolved in 80 mL of THF and cooled to 0° C. Benzylamine (94.9 mL, 44.9 mmol) was dissolved in 20 mL of THF and added dropwise to the reaction followed by potassium carbonate (6.6 g, 48.2 mmol). The mixture was warmed to room temperature then heated at 50° C. overnight. Once the reaction was complete, the mixture was partitioned in water (150 mL) and ethyl acetate (100 mL). The organic layer was washed with 200 mL of water and 200 mL of brine, dried over magnesium sulphate and the solvent was removed in vacuo. 100 mL of ethanol was added and the mixture was sonicated for five minutes and let in the fume hood overnight. The precipitate was filtered off and washed with 30 mL of ethanol to give 4.56 g of the title compound as a yellow solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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